molecular formula C18H20ClNO3 B2543652 2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride CAS No. 1047974-80-0

2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride

Cat. No. B2543652
CAS RN: 1047974-80-0
M. Wt: 333.81
InChI Key: QAAHNCHSDSVNCG-UHFFFAOYSA-N
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Description

The compound "2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs and functionalities, such as benzylamino groups, oxobutanoic acid derivatives, and their biological activities. These compounds are of interest due to their potential biological activities and their use in synthesizing more complex molecules .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the transformation of hippuric acid into methyl 2-benzoylamino-3-oxobutanoate is achieved through a reaction with N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis with hydrochloric acid in methanol . Another example is the microwave-mediated reaction of 4-aryl-4-oxobutanoic acids with benzylamines to produce 1-arylmethyl-3-[(E)-1-arylmethylidene]-5-phenyl-2,3-dihydro-1H-pyrrolones, which contrasts with earlier reports of this reaction under neat conditions .

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed by spectroscopic methods such as FT-IR, NMR, and single-crystal X-ray structural analysis. For example, the structure of a related compound, C10H10NO3Cl, is stabilized by short intramolecular OH---O hydrogen bonds, and its crystal structure features intermolecular NH---O hydrogen bonds forming zigzag chains . Another compound, (2R,3R)-4-benzylamino-2-benzoyloxy-3-hydroxy-4-oxobutanoic acid, shows a staggered conformation around the tartramide bond with trans-oriented carboxyl and amide groups, stabilized by an intramolecular N---H---O hydrogen bond .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through their interactions with other molecules. For instance, methyl 2-benzoylamino-3-oxobutanoate reacts with hydrazines to give 4-benzoylamino-3-methyl-1H-pyrazol-5(2H)-one derivatives . Additionally, the interaction of a chloro-hydroxyphenylamino-oxobutenoic acid derivative with DNA suggests an intercalative binding mode, as indicated by hypochromism and a significant red shift .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic data and elemental analyses, which confirm their purity. The compounds exhibit biological activities such as DNA interaction, cytotoxicity, antitumor, and antioxidant activities. For example, a compound was found to be an effective antioxidant, comparable to ascorbic acid at higher concentrations, and showed potential as an antitumor agent . Another study reports the synthesis of benzoheterocyclic amino oxoalkanoic acid esters with inhibitory activity against enzymes and induced bronchospasm, highlighting the importance of the benzthiazole moiety for biological activity .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Diaminomethylidene Derivatives : A study reported the synthesis of diaminomethylidene derivatives of tetronic acid, highlighting the transformation of methyl 4-chloro-3-oxobutanoate into 3-[(amino)(benzoylamino)methylidene]tetrahydrofuran-2,4-dione through a series of catalytic reactions. This process underscores the utility of 2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride in generating compounds with potential biological activities (Prezent & Dorokhov, 2012).

  • Oxazolo[4,5-c]quinoline Synthesis : Another study focused on the transformation of methyl 2-benzoylamino-2-oxobutanoate with aromatic amines, leading to the synthesis of oxazolo[4,5-c]quinoline derivatives. This illustrates the role of the compound in creating heterocyclic structures with potential pharmaceutical applications (Stanovnik et al., 2003).

Chemical Transformations and Biological Activity

  • In Vitro Bactericidal Activity : Research assessing the bactericidal activity of derivatives against methicillin-resistant Staphylococcus aureus (MRSA) indicated that certain synthesized compounds demonstrate potent bactericidal effects. This suggests the potential of 2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride derivatives as a scaffold for developing new antibacterial agents (Zadrazilova et al., 2015).

properties

IUPAC Name

2-(benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3.ClH/c1-13-7-9-15(10-8-13)17(20)11-16(18(21)22)19-12-14-5-3-2-4-6-14;/h2-10,16,19H,11-12H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAHNCHSDSVNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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